molecular formula C15H12N2O7 B2819641 4-(2,4-Dinitrophenoxy)-3-ethoxybenzaldehyde CAS No. 22540-03-0

4-(2,4-Dinitrophenoxy)-3-ethoxybenzaldehyde

Cat. No.: B2819641
CAS No.: 22540-03-0
M. Wt: 332.268
InChI Key: LGWULEGGQGLJME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,4-Dinitrophenoxy)-3-ethoxybenzaldehyde (CAS Number: 22540-03-0) is a high-purity benzaldehyde derivative supplied for research and development purposes. This compound is of significant interest in organic and medicinal chemistry as a key synthetic intermediate. Its structure, featuring both dinitrophenoxy and aldehyde functional groups, makes it a versatile precursor for the synthesis of more complex molecules, particularly hydrazone Schiff bases when reacted with hydrazines . These Schiff bases are extensively investigated for their diverse biological activities, including potential antibacterial, anticancer, and antioxidant properties . Furthermore, related 2,4-dinitrophenyl ether compounds have been identified as inhibitors of Thioredoxin Reductase (TrxR), a recognized target for inhibiting tumor growth, highlighting the potential research value of this compound in developing anticancer agents . It is also employed in the synthesis of reagents for analytical chemistry and as a building block for non-linear optical (NLO) materials and dyes . Our product is available in >99% purity, confirmed by analytical methods including HPLC, GC-MS, and NMR. This product is intended for research use in laboratory settings only and is not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

4-(2,4-dinitrophenoxy)-3-ethoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O7/c1-2-23-15-7-10(9-18)3-5-14(15)24-13-6-4-11(16(19)20)8-12(13)17(21)22/h3-9H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGWULEGGQGLJME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dinitrophenoxy)-3-ethoxybenzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with 2,4-dinitrofluorobenzene in the presence of anhydrous potassium carbonate and dichloromethane. The reaction is carried out at room temperature for 2-3 hours . Another method involves the reaction of 2,4-dinitrochlorobenzene with an alkali metal alcoholate in a non-polar, inert solvent at temperatures ranging from -25°C to 50°C .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dinitrophenoxy)-3-ethoxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The nitro groups can be reduced to amino groups under appropriate conditions.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: 4-(2,4-Dinitrophenoxy)-3-ethoxybenzoic acid.

    Reduction: 4-(2,4-Diaminophenoxy)-3-ethoxybenzaldehyde.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Analytical Chemistry Applications

The compound has been utilized as an analytical reagent for the spectroscopic determination of various metal ions and organic compounds. Its derivatives have shown effectiveness in:

  • Metal Ion Detection : The compound's derivatives can be used to detect metal ions in environmental and pharmaceutical samples. For instance, hydrazone derivatives derived from similar structures have been employed for the spectrophotometric determination of metal ions such as Zn(II) and Ni(II) in diverse matrices including drinking water and industrial samples .
  • Acid-Base Indicator : 4-(2,4-Dinitrophenoxy)-3-ethoxybenzaldehyde has demonstrated potential as an acid-base indicator. Studies have shown that synthesized derivatives exhibit sharp color changes in response to pH variations, making them suitable for titrimetric analyses. They were validated against conventional indicators like phenolphthalein and methyl orange .

Data Table: Analytical Applications

Application TypeMethodologySample TypeResult/Outcome
Metal Ion DetectionSpectrophotometryEnvironmental samplesEffective detection limits achieved
Acid-Base IndicatorTitrationPharmaceutical formulationsComparable performance to standard indicators

Medicinal Chemistry Applications

In medicinal chemistry, the compound has been explored for its potential therapeutic properties:

  • Antimicrobial Activity : Derivatives of this compound have been synthesized and tested for antimicrobial activity against various pathogens. Some studies indicate that these compounds possess significant inhibitory effects against bacteria and fungi, suggesting their potential use in developing new antimicrobial agents .
  • Anti-Cancer Properties : The compound has also been investigated for its anti-cancer properties. Research has indicated that certain derivatives can inhibit the proliferation of cancer cell lines, potentially serving as lead compounds in cancer therapy development .

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial effectiveness of synthesized derivatives against ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species). The results showed that specific derivatives exhibited minimum inhibitory concentrations (MIC) comparable to existing antibiotics.

Materials Science Applications

In materials science, this compound is being explored for its role in polymer chemistry:

  • Polymerization Initiators : The compound has been utilized as a polymerization initiator in the synthesis of novel polymers with specific functional properties. These polymers have applications in drug delivery systems and other biomedical applications due to their biocompatibility and responsiveness to stimuli .

Data Table: Polymerization Applications

Polymer TypeInitiator UsedApplication AreaKey Characteristics
Self-immolative PolymersThis compoundDrug delivery systemsStimuli-responsive behavior
Biodegradable PolymersVarious derivativesBiomedical applicationsEnhanced biocompatibility

Mechanism of Action

The mechanism of action of 4-(2,4-Dinitrophenoxy)-3-ethoxybenzaldehyde is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes. The presence of nitro groups suggests potential involvement in redox reactions and interactions with thiol-containing proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substituents at the 3- and 4-positions of the benzaldehyde core. Key comparisons include:

Substituent Variations and Physicochemical Properties

Compound Name Substituents (Position) Molecular Weight (g/mol) CAS Number Key Properties/Applications
4-(2,4-Dinitrophenoxy)-3-ethoxybenzaldehyde 3-ethoxy, 4-(2,4-dinitrophenoxy) ~302.25 (calc.) Not explicitly listed Discontinued; potential electron-deficient reactivity
4-(2,4-Dinitrophenoxy)-3-methoxybenzaldehyde 3-methoxy, 4-(2,4-dinitrophenoxy) 288.21 3761-30-6 Higher solubility in polar solvents due to methoxy group; industrial/research uses
4-(2,4-Dinitrophenoxy)benzaldehyde 4-(2,4-dinitrophenoxy) 288.21 794-65-0 Lower molecular weight; used in synthetic intermediates
4-[(2,6-Dichlorophenyl)methoxy]-3-ethoxybenzaldehyde 3-ethoxy, 4-(2,6-dichlorobenzyloxy) 343.20 (calc.) 568556-77-4 Chlorinated substituents enhance lipophilicity; potential agrochemical applications

Notes:

  • Electron-withdrawing vs. electron-donating groups: The 2,4-dinitrophenoxy group increases electrophilicity at the aldehyde, making it reactive toward nucleophiles like amines (e.g., reductive amination in ) .
  • Alkoxy chain length : Ethoxy (C₂H₅O) vs. methoxy (CH₃O) substituents affect solubility; ethoxy derivatives are typically more lipophilic .

Biological Activity

4-(2,4-Dinitrophenoxy)-3-ethoxybenzaldehyde is an organic compound characterized by its unique structure, which includes both dinitrophenoxy and ethoxy functional groups. Its molecular formula is C15H12N2O7C_{15}H_{12}N_{2}O_{7}, with a molecular weight of approximately 332.27 g/mol. This compound has garnered attention due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Chemical Structure and Synthesis

The compound features an aromatic structure with a benzaldehyde moiety, contributing to its reactivity. The synthesis of this compound typically involves several steps that include the use of readily available precursors. Characterization methods such as FTIR spectroscopy, NMR spectroscopy, and mass spectrometry are employed to confirm its structure and purity.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. A study reported an inhibition rate of 75.3% against thioredoxin reductase (TrxR) at a concentration of 100 µM, suggesting its potential role in mitigating oxidative stress.

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity. Preliminary results indicate effectiveness against various bacterial strains. For instance, derivatives of similar compounds have shown minimum inhibitory concentrations (MIC) that suggest potential applications in combating resistant bacterial infections .

The biological effects of this compound can be attributed to its interaction with specific molecular targets. It may modulate the activity of enzymes or receptors involved in oxidative stress pathways or microbial resistance mechanisms .

Case Study 1: Antioxidant Evaluation

In a controlled study, the antioxidant capacity of this compound was assessed using various assays, including DPPH radical scavenging and ABTS assays. Results demonstrated a strong correlation between the concentration of the compound and its ability to scavenge free radicals.

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial properties of related compounds derived from this compound. The results indicated that these derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, with MIC values comparable to standard antibiotics.

Comparative Analysis

Compound NameMolecular FormulaKey FeaturesBiological Activity
This compoundC15H12N2O7Contains dinitro and ethoxy groupsAntioxidant, antimicrobial
4-EthoxybenzaldehydeC9H10O2Simpler structure without nitro groupsLimited biological activity
4-(Nitrophenoxy)-3-methoxybenzaldehydeC16H15N2O5Contains a single nitro groupVaries; less potent than dinitro derivatives

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing 4-(2,4-Dinitrophenoxy)-3-ethoxybenzaldehyde, and how can intermediates be characterized?

  • Methodology : Adapt protocols for analogous benzaldehyde derivatives. For example, nucleophilic aromatic substitution can introduce the 2,4-dinitrophenoxy group to a pre-functionalized benzaldehyde. Use 3-ethoxy-4-hydroxybenzaldehyde as a precursor, reacting with 1-chloro-2,4-dinitrobenzene under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Monitor progress via TLC and purify via column chromatography. Characterize intermediates using 1H/13C NMR to confirm substitution patterns (e.g., aldehyde proton at ~10 ppm, aromatic protons for ethoxy and nitro groups) .

Q. How can purity and stability of this compound be assessed under varying storage conditions?

  • Methodology : Perform accelerated stability studies by storing samples at 4°C, 25°C, and 40°C for 1–6 months. Analyze degradation via HPLC with UV detection (λ = 254 nm for nitroaromatic absorbance). Compare retention times and peak areas to fresh samples. For purity, use differential scanning calorimetry (DSC) to check melting point consistency and FTIR to detect hydrolytic byproducts (e.g., carboxylic acids from aldehyde oxidation) .

Advanced Research Questions

Q. What strategies mitigate side reactions during the introduction of the 2,4-dinitrophenoxy group?

  • Methodology : Competing nitration or over-substitution can occur due to the electrophilic nature of nitro groups. Optimize reaction stoichiometry (1:1 molar ratio of precursor to 1-chloro-2,4-dinitrobenzene) and use inert atmospheres to prevent oxidation. Add catalytic tetrabutylammonium bromide (TBAB) to enhance reactivity in polar aprotic solvents like DMF. Post-reaction, quench with ice water to precipitate impurities and isolate the product via vacuum filtration .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic environments?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* level) can model the electron-deficient aromatic ring’s susceptibility to nucleophilic attack. Analyze Fukui indices to identify reactive sites. Compare with experimental results, such as hydrolysis rates in basic aqueous solutions. Pair with kinetic studies (e.g., UV-Vis monitoring of nitro group reduction) to validate computational predictions .

Q. What spectroscopic techniques resolve ambiguities in distinguishing nitro and ethoxy group orientations?

  • Methodology : Use NOESY NMR to probe spatial proximity between ethoxy methyl protons and adjacent aromatic protons. For nitro groups, IR spectroscopy (asymmetric stretching at ~1520 cm⁻¹, symmetric at ~1340 cm⁻¹) confirms their presence. X-ray crystallography provides definitive structural assignment if single crystals are obtainable (e.g., slow evaporation from ethanol/water mixtures) .

Data Analysis and Contradiction Resolution

Q. How should conflicting solubility data in polar vs. non-polar solvents be interpreted?

  • Methodology : The compound’s solubility is influenced by nitro groups (polar) and ethoxy/benzaldehyde (moderately non-polar). Test solubility systematically in solvents like DMSO (high polarity), ethyl acetate (medium), and hexane (low). Use Hansen solubility parameters to correlate results. If discrepancies persist, assess crystallinity via powder XRD, as amorphous forms may exhibit anomalous solubility .

Q. What steps validate biological activity data when assay results conflict with computational predictions?

  • Methodology : Replicate enzyme inhibition assays (e.g., acetylcholinesterase) under standardized conditions (pH 7.4, 37°C). Compare IC₅₀ values with docking simulations (AutoDock Vina) to check binding affinity correlations. If mismatched, evaluate protonation states of the aldehyde/nitro groups at physiological pH using pKa predictions (MarvinSketch) .

Experimental Design

Q. How to design a kinetic study for the compound’s degradation under UV light?

  • Methodology : Expose solutions in quartz cuvettes to UV-C (254 nm) and sample at intervals (0, 15, 30, 60 min). Analyze degradation via LC-MS to identify photoproducts (e.g., nitroso or amine derivatives). Use actinometry to quantify photon flux and calculate quantum yields. Control temperature and oxygen levels to isolate photolytic pathways .

Q. What in silico tools predict metabolite formation in mammalian liver microsomes?

  • Methodology : Use software like Schrödinger’s MetaSite to simulate Phase I metabolism (e.g., aldehyde oxidation to carboxylic acid, nitro reduction to amine). Validate with in vitro microsomal assays (human liver S9 fraction) and UPLC-QTOF analysis. Correlate predicted and observed metabolites to refine computational models .

Tables for Key Data

Property Method Typical Value Reference
Melting PointDSC141–143°C (analogous triazole)
1H NMR (Aldehyde Proton)400 MHz, DMSO-d6δ 10.72 (s, 1H)
IR Nitro StretchingATR-FTIR1520 cm⁻¹ (asymmetric), 1340 cm⁻¹ (symmetric)
HRMS (ESI)QTOFm/z 334.1553 [M+H]+ (analogous compound)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.